4-Ethoxy-2-hydroxynicotinic acid
Description
4-Ethoxy-2-hydroxynicotinic acid is a nicotinic acid derivative characterized by a pyridine ring substituted with an ethoxy group at position 4, a hydroxyl group at position 2, and a carboxylic acid moiety at position 3. Nicotinic acid derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. The ethoxy and hydroxyl substituents likely influence its electronic properties, solubility, and intermolecular interactions compared to other nicotinic acid analogs .
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
4-ethoxy-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO4/c1-2-13-5-3-4-9-7(10)6(5)8(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
YYDXGYKTMKQONJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-hydroxynicotinic acid typically involves the ethoxylation of 2-hydroxynicotinic acid. The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the ethoxylation process . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale ethoxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Ethoxy-2-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, while the ethoxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-Aminonicotinic Acid
- Structure: Features an amino group at position 2 and a carboxylic acid at position 3.
- Physical Properties : Melting point (mp) 295–297°C, indicating strong hydrogen bonding and crystalline stability .
- Comparison: The amino group in 2-aminonicotinic acid enhances intermolecular hydrogen bonding compared to the ethoxy and hydroxyl groups in 4-ethoxy-2-hydroxynicotinic acid. This likely contributes to its higher melting point and lower solubility in organic solvents.
4-Aminonicotinic Acid
- Structure: Amino group at position 4 and carboxylic acid at position 3.
- Comparison: Positional isomerism significantly affects properties. The amino group at position 4 may create steric hindrance or alter electronic distribution differently than the ethoxy group in the target compound.
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl Nicotinate
- Structure: Combines a nicotinate ester with a 4-hydroxy-3-methoxyphenylacetophenone moiety .
- Comparison : The ester group reduces acidity compared to the carboxylic acid in this compound, increasing lipophilicity. The methoxy and hydroxyphenyl groups may confer distinct redox or biological activity.
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Melting Point (°C) | Functional Groups |
|---|---|---|---|---|---|
| 2-Aminonicotinic acid | 5345-47-1 | C₆H₆N₂O₂ | 138.12 | 295–297 | -NH₂, -COOH |
| 4-Aminonicotinic acid | 24242-19-1 | C₆H₆N₂O₂ | 138.12 | Not reported | -NH₂, -COOH |
| 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate | 19767-91-0 | C₁₆H₁₃NO₆ | 315.28 | Not reported | Ester, -OH, -OCH₃ |
| This compound | Not available | C₈H₉NO₄ | 183.16 | Not reported | -OCH₂CH₃, -OH, -COOH |
Note: Data for this compound are inferred from structural analogs due to absence in provided sources.
Research Findings and Substituent Effects
- Amino vs. Ethoxy/Hydroxyl Groups: Amino substituents (e.g., in 2-aminonicotinic acid) enhance hydrogen bonding and thermal stability, leading to higher melting points. Ethoxy groups may increase solubility in organic solvents but reduce crystallinity .
- Carboxylic Acid vs. Ester : The carboxylic acid group in nicotinic acid derivatives increases acidity and aqueous solubility compared to esters, which are more lipophilic and suitable for membrane permeability in drug design .
- Positional Isomerism : Substituent position (e.g., 2 vs. 4) alters electronic effects on the pyridine ring, impacting reactivity and interactions with biological targets.
Methodological Considerations
Structural analyses of nicotinic acid derivatives often employ crystallographic tools like the SHELX program suite for refinement and structure determination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
